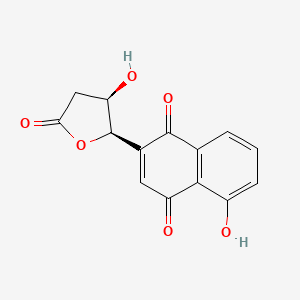
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester is a chemical compound known for its diverse applications in various fields. It is a member of the phosphorodithioate family, which is characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used in agricultural and industrial settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable methylcarbamoyl methylthioethyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful handling of reagents and the use of advanced purification techniques to remove any impurities that may affect the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique applications in different fields.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and other agricultural chemicals due to its effectiveness in controlling pests and diseases.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-(tert-butylthio)methyl ester
- Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester
- Dimethoate
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(2-((methylcarbamoyl)methylthio)ethyl) ester stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its effectiveness in different applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
3772-48-3 |
|---|---|
Fórmula molecular |
C9H20NO3PS3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)-N-methylacetamide |
InChI |
InChI=1S/C9H20NO3PS3/c1-4-12-14(15,13-5-2)17-7-6-16-8-9(11)10-3/h4-8H2,1-3H3,(H,10,11) |
Clave InChI |
HHNUWUVKGZCEAX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCCSCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
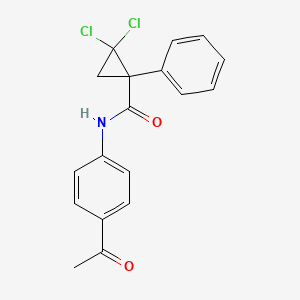
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)

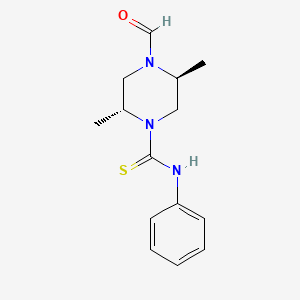
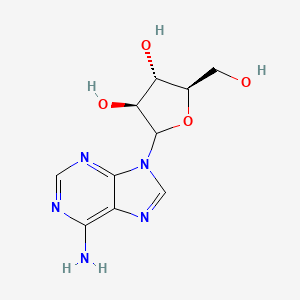
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
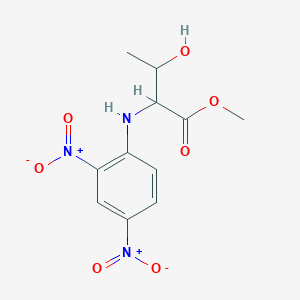
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
